molecular formula C17H16ClN3OS B2413177 (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(dimethylamino)benzamide CAS No. 392326-66-8

(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(dimethylamino)benzamide

Cat. No.: B2413177
CAS No.: 392326-66-8
M. Wt: 345.85
InChI Key: MZPSRLRMUYJZBT-ZPHPHTNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(dimethylamino)benzamide is a synthetic small molecule featuring a benzothiazole scaffold, a privileged structure in medicinal chemistry. This compound is provided as a high-purity material for research purposes. While specific studies on this exact molecule may be limited, its core structure is closely related to novel benzothiazole–thiadiazole hybrids that have recently been identified as potent anti-Alzheimer agents. These analogous compounds function as dual inhibitors of the key cholinesterase enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . The cholinesterase pathway is a well-validated therapeutic target for Alzheimer's disease, and inhibiting these enzymes helps restore cholinergic neurotransmission, which is crucial for memory and cognitive function . The structural features of this reagent—including the 6-chloro substitution on the benzothiazole ring and the 4-(dimethylamino)benzamide group—suggest it is a valuable chemical tool for neuroscientists and medicinal chemists. It is primarily intended for use in in vitro screening assays, mechanism-of-action studies, and as a building block in structure-activity relationship (SAR) campaigns to develop new neurotherapeutics. Researchers can utilize this compound to explore its potential inhibitory activity against AChE and BuChE, and to investigate its binding interactions with these and other biological targets through molecular docking and other biophysical techniques . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-(dimethylamino)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3OS/c1-20(2)13-7-4-11(5-8-13)16(22)19-17-21(3)14-9-6-12(18)10-15(14)23-17/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZPSRLRMUYJZBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=C(C=C3)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(dimethylamino)benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article explores the compound's synthesis, biological evaluations, and mechanisms of action based on recent research findings.

Synthesis

The synthesis of this compound generally involves multi-step organic reactions, often starting with benzothiazole derivatives. The reaction conditions typically include solvents like ethanol and catalysts such as piperidine. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and LC-MS (Liquid Chromatography-Mass Spectrometry) are employed to confirm the structure and purity of the synthesized compounds.

Anticancer Properties

Recent studies have demonstrated that derivatives of benzothiazole, including the target compound, exhibit notable anticancer activity. For instance, a study evaluating various benzothiazole derivatives revealed that compounds with similar structures could inhibit the proliferation of human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer) at concentrations ranging from 1 to 4 μM. These compounds were shown to induce apoptosis and arrest the cell cycle, suggesting a dual mechanism of action against cancer cells .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (μM)Mechanism of Action
Compound B7A4312Apoptosis induction, cell cycle arrest
Compound 4iA5491.5Inhibition of AKT/ERK pathways
Target CompoundA431/A5493Dual action: anti-inflammatory & anticancer

Anti-inflammatory Effects

In addition to its anticancer properties, (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(dimethylamino)benzamide has been evaluated for its anti-inflammatory effects. Studies have indicated that it can significantly reduce levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines, which are crucial mediators in inflammatory responses .

Table 2: Anti-inflammatory Activity

CytokineControl Level (pg/mL)Treatment Level (pg/mL)% Inhibition
IL-61503080%
TNF-α2004080%

The mechanisms underlying the biological activity of this compound appear to be multifaceted:

  • Inhibition of Signaling Pathways : The compound has been shown to inhibit critical signaling pathways involved in cancer cell survival, specifically the AKT and ERK pathways, which are often activated in various cancers.
  • Induction of Apoptosis : Flow cytometry analyses have confirmed that treatment with this compound leads to increased rates of apoptosis in cancer cells.
  • Cell Cycle Arrest : The compound effectively halts the progression of the cell cycle, preventing cancer cells from proliferating.

Case Studies

A pivotal study involved testing various benzothiazole derivatives against multiple cancer cell lines. The results indicated that modifications to the benzothiazole core could enhance anticancer efficacy while simultaneously providing anti-inflammatory benefits. For example, one derivative demonstrated a significant reduction in tumor size in vivo when administered to mice bearing xenograft tumors .

Q & A

Basic: What are the optimal reaction conditions for synthesizing (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(dimethylamino)benzamide?

Answer:
The synthesis typically involves coupling benzothiazole intermediates with substituted benzamides. Key parameters include:

  • Solvent selection : Polar aprotic solvents like DMF or DMA enhance reaction efficiency .
  • Catalysts : Piperidine or triethylamine is often used to deprotonate intermediates and accelerate cyclization .
  • Temperature : Reactions are conducted under reflux (e.g., 80–100°C) to ensure completion .
  • Purification : Column chromatography with ethanol/methanol/ethyl acetate gradients removes unreacted starting materials .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

  • 1H/13C NMR : Essential for confirming the Z-configuration (via imine proton shifts at δ 8.5–9.5 ppm) and substituent positions .
  • HPLC : Validates purity (>95%) using reverse-phase C18 columns and acetonitrile/water mobile phases .
  • FTIR : Identifies characteristic bands (e.g., C=N stretch at ~1600 cm⁻¹ and amide C=O at ~1680 cm⁻¹) .

Basic: How can researchers assess its in vitro anticancer activity?

Answer:

  • Cell viability assays : Use MTT or resazurin assays on cancer cell lines (e.g., MCF-7, HeLa) with IC50 calculations after 48–72 hours .
  • Control compounds : Include cisplatin or doxorubicin for baseline comparison .
  • Dose optimization : Test concentrations ranging from 0.1–100 µM to identify therapeutic windows .

Advanced: How to resolve contradictory data in reaction yields reported across studies?

Answer:

  • Variable analysis : Compare solvent polarity (e.g., DMF vs. ethanol), catalyst loading (0.1–1.0 eq.), and reaction time (6–24 hours) .
  • Design of Experiments (DoE) : Apply factorial designs to isolate critical factors (e.g., temperature × catalyst interaction) .
  • Reproducibility checks : Replicate conditions with strict anhydrous controls to minimize moisture-sensitive side reactions .

Advanced: What strategies improve regioselectivity in benzothiazole ring formation?

Answer:

  • Substituent effects : Electron-withdrawing groups (e.g., Cl at position 6) direct cyclization via resonance stabilization of intermediates .
  • Microwave-assisted synthesis : Reduces side products by accelerating reaction kinetics (e.g., 30 minutes vs. 12 hours) .
  • Protecting groups : Temporarily block reactive sites (e.g., dimethylamino groups) to prevent undesired tautomerization .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

Answer:

  • Core modifications : Synthesize analogs with varying substituents (e.g., replacing Cl with Br or modifying the dimethylamino group) .
  • Biological testing : Compare IC50 values against parent compound to identify critical pharmacophores .
  • Computational docking : Predict binding interactions with targets (e.g., kinase enzymes) using AutoDock Vina .

Advanced: What methodologies elucidate the compound’s metabolic stability?

Answer:

  • Liver microsome assays : Incubate with human or rat microsomes and analyze metabolites via LC-MS/MS .
  • CYP450 inhibition screening : Test against isoforms (e.g., CYP3A4) to assess drug-drug interaction risks .
  • LogP measurement : Determine octanol/water partitioning to predict bioavailability .

Advanced: How to address ambiguous NMR signals in structural confirmation?

Answer:

  • 2D NMR (COSY, HSQC) : Resolve overlapping peaks by correlating 1H-1H and 1H-13C couplings .
  • Variable temperature NMR : Identify dynamic processes (e.g., tautomerism) by analyzing shifts at 25°C vs. 60°C .
  • Isotopic labeling : Synthesize deuterated analogs to simplify splitting patterns .

Advanced: What flow chemistry approaches enhance scalability?

Answer:

  • Continuous-flow reactors : Improve heat/mass transfer for exothermic steps (e.g., diazomethane generation) .
  • In-line analytics : Use UV-vis or IR probes for real-time monitoring of intermediates .
  • Optimized residence times : Adjust flow rates (e.g., 0.5–2.0 mL/min) to maximize yield and minimize byproducts .

Advanced: How to investigate the compound’s mechanism of action in cancer cells?

Answer:

  • Apoptosis assays : Measure caspase-3/7 activation via fluorogenic substrates .
  • Cell cycle analysis : Use flow cytometry with propidium iodide staining to identify G1/S arrest .
  • Western blotting : Quantify protein targets (e.g., PARP cleavage, Bcl-2 downregulation) .
  • RNA-seq : Profile transcriptomic changes to uncover novel pathways .

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